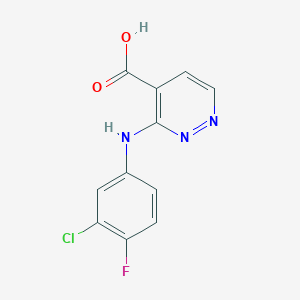![molecular formula C25H27NO5 B2365600 9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid CAS No. 2413898-32-3](/img/structure/B2365600.png)
9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-9-azaspiro[55]undecane-2-carboxylic acid is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of functional groups using the fluoren-9-ylmethoxycarbonyl (Fmoc) group. The Fmoc group is commonly used to protect hydroxy groups and can be removed under specific conditions, such as the action of triethylamine in dry pyridine solution.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and as a tool in molecular biology research.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The Fmoc group, in particular, plays a crucial role in protecting reactive sites during synthesis and in facilitating subsequent reactions.
Molecular Targets and Pathways: The compound interacts with enzymes and receptors, influencing biochemical pathways and cellular processes. Its precise mechanism of action can vary depending on the specific application and context in which it is used.
Comparison with Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]alanine
Uniqueness: 9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid stands out due to its unique structural features and its potential applications in various fields. Its complex molecular architecture allows for a wide range of chemical transformations and interactions, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
9-(9H-fluoren-9-ylmethoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c27-23(28)22-10-5-11-25(31-22)12-14-26(15-13-25)24(29)30-16-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,21-22H,5,10-16H2,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGJLMDTXKILRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC2(C1)CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
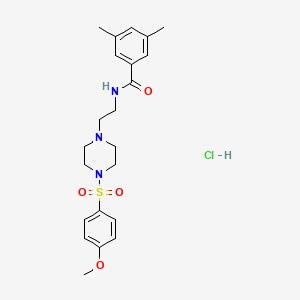
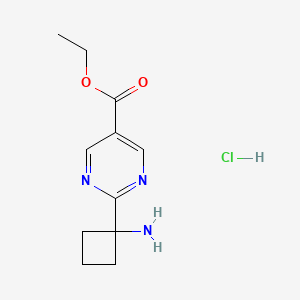
![benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2365521.png)
![2-[2-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2365522.png)
![4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline](/img/structure/B2365524.png)
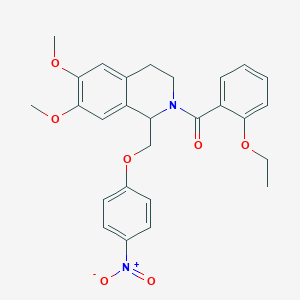
![N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2365529.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2365530.png)
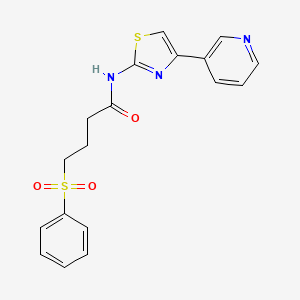
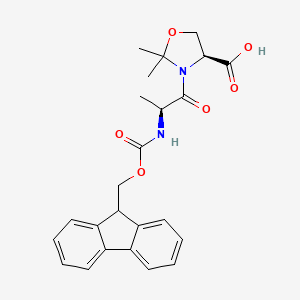
![1-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2365536.png)
![6-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B2365538.png)
